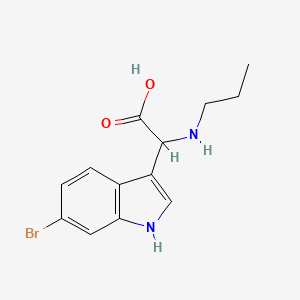
(6-bromo-1H-indol-3-yl)(propylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-bromo-1H-indol-3-yl)(propylamino)acetic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1H-indol-3-yl)(propylamino)acetic acid typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Propylamino Group: The brominated indole is then reacted with propylamine under reflux conditions to introduce the propylamino group.
Acetic Acid Attachment: Finally, the propylamino-indole intermediate is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(6-bromo-1H-indol-3-yl)(propylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
(6-bromo-1H-indol-3-yl)(propylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (6-bromo-1H-indol-3-yl)(propylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-bromoindole: A brominated indole derivative with potential biological activities.
Propylamino-indole derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(6-bromo-1H-indol-3-yl)(propylamino)acetic acid is unique due to its specific combination of a bromine atom at the 6th position and a propylamino group attached to the acetic acid moiety
属性
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-2-(propylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-5-15-12(13(17)18)10-7-16-11-6-8(14)3-4-9(10)11/h3-4,6-7,12,15-16H,2,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQMOXCDZAFSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C1=CNC2=C1C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B7884036.png)
![1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7884052.png)
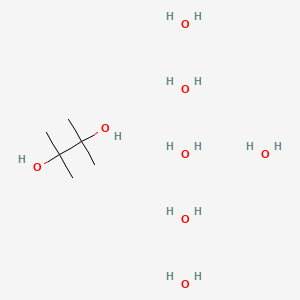
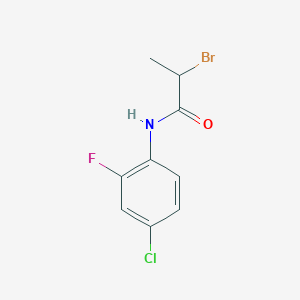
![(3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884080.png)
![methyl 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B7884088.png)
![4-hydroxy-N'-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]benzohydrazide](/img/structure/B7884093.png)
![2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B7884100.png)
![2-methyl-N-{2-[(2-methylquinolin-4-yl)sulfanyl]ethyl}quinolin-4-amine](/img/structure/B7884106.png)
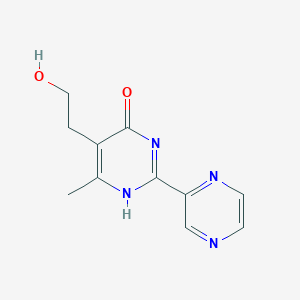
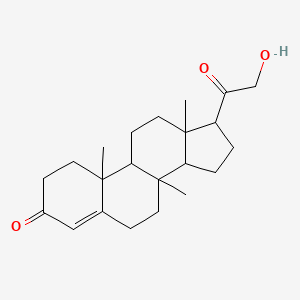
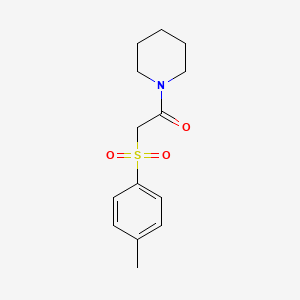
![4-[5-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B7884148.png)
![4-[5-[2-(Diethylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B7884150.png)
